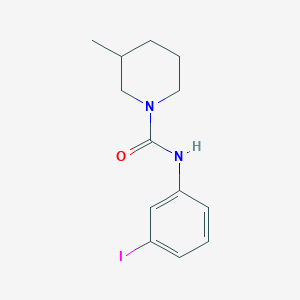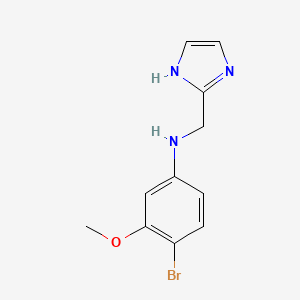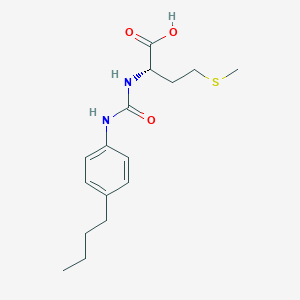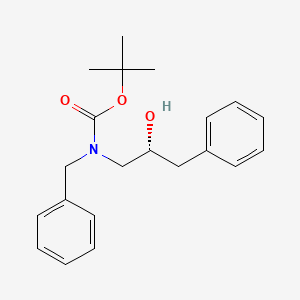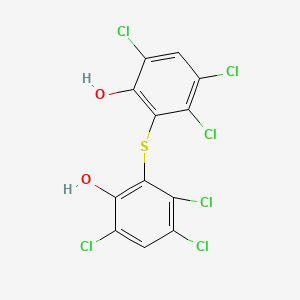
6,6'-Thiobis(2,4,5-trichlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Thiobis(2,4,5-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to the phenol ring and a sulfur atom linking two phenol units. This compound is known for its antimicrobial properties and has been used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(2,4,5-trichlorophenol) typically involves the chlorination of phenol followed by the introduction of a sulfur linkage. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperature and pressure to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
In industrial settings, the production of 6,6’-Thiobis(2,4,5-trichlorophenol) is carried out in large-scale reactors where the chlorination and sulfur linkage formation are optimized for high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and improve the efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Thiobis(2,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur linkage, resulting in the formation of individual chlorophenol units.
Substitution: The chlorine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,6’-Thiobis(2,4,5-trichlorophenol) has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: Research has explored its potential use as an antiseptic and disinfectant due to its ability to inhibit the growth of bacteria and fungi.
Industry: It is employed in the formulation of pesticides, fungicides, and wood preservatives to protect against microbial degradation.
Mécanisme D'action
The antimicrobial activity of 6,6’-Thiobis(2,4,5-trichlorophenol) is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar antimicrobial properties but lacks the sulfur linkage.
Pentachlorophenol: Another chlorophenol used as a pesticide and wood preservative, known for its higher toxicity.
2,4-Dichlorophenol: A less chlorinated phenol with lower antimicrobial activity compared to 6,6’-Thiobis(2,4,5-trichlorophenol).
Uniqueness
6,6’-Thiobis(2,4,5-trichlorophenol) is unique due to the presence of the sulfur linkage, which enhances its antimicrobial properties and makes it more effective in certain applications compared to other chlorophenols. The sulfur atom also contributes to its distinct chemical reactivity and potential for forming various derivatives.
Propriétés
Formule moléculaire |
C12H4Cl6O2S |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H4Cl6O2S/c13-3-1-5(15)9(19)11(7(3)17)21-12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H |
Clé InChI |
FLBPYLKSSDOEOO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


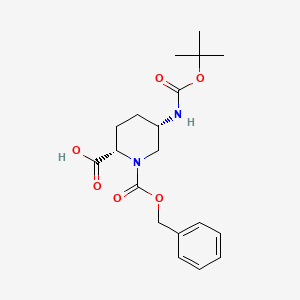
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
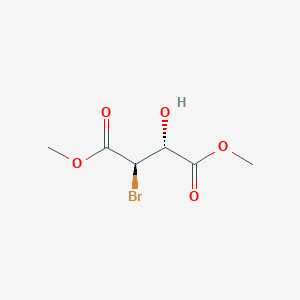
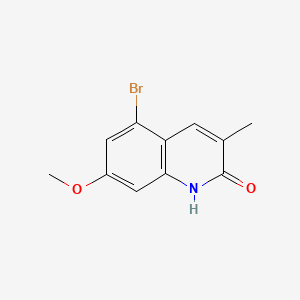

![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
